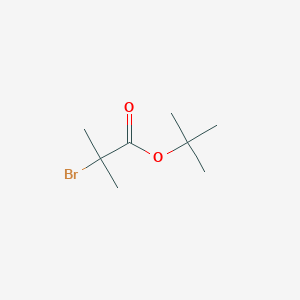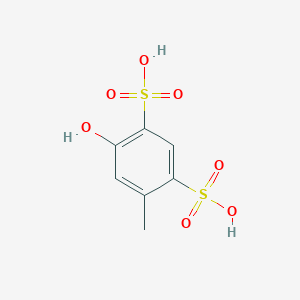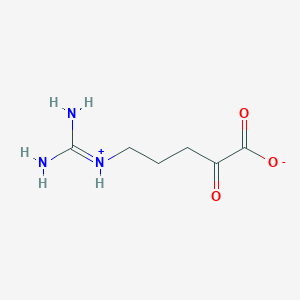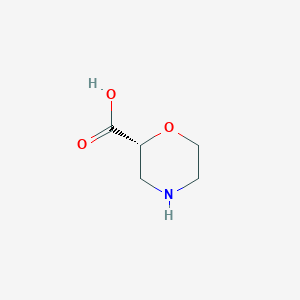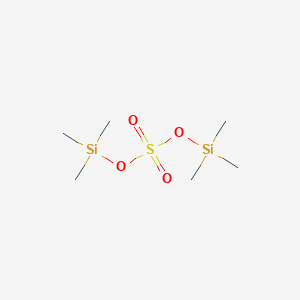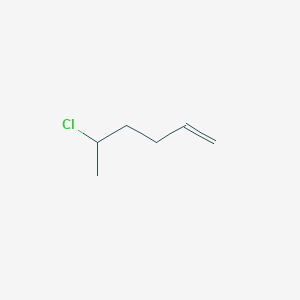
2-hydroxy-3,4-dihydroisoquinolin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxy-3,4-dihydroisoquinolin-1(2H)-one, also known as dihydroxyisoquinoline, is a heterocyclic organic compound with a molecular formula of C9H9NO2. It is a derivative of isoquinoline and has been found to have various applications in scientific research.
作用机制
The mechanism of action of 2-hydroxy-3,4-dihydroisoquinolin-1(2H)-onequinoline is not fully understood, but it is believed to involve the modulation of various signaling pathways. It has been shown to inhibit the activity of enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase. It has also been shown to modulate the activity of ion channels and receptors in the central nervous system, including NMDA receptors and voltage-gated calcium channels.
生化和生理效应
Dihydroxyisoquinoline has been found to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory effects, which may be beneficial for the prevention and treatment of various diseases, including cancer and neurodegenerative disorders. It has also been shown to modulate neurotransmitter release and to have neuroprotective effects, which may be beneficial for the treatment of neurological disorders.
实验室实验的优点和局限性
One advantage of 2-hydroxy-3,4-dihydroisoquinolin-1(2H)-onequinoline is that it is relatively easy to synthesize and is readily available. It also has a relatively low toxicity profile, which makes it suitable for use in lab experiments. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
未来方向
There are several future directions for research on 2-hydroxy-3,4-dihydroisoquinolin-1(2H)-onequinoline. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. Another direction is to further elucidate its mechanism of action, which may provide insights into its potential therapeutic applications. Additionally, research could be conducted to develop more efficient synthesis methods for 2-hydroxy-3,4-dihydroisoquinolin-1(2H)-onequinoline, which may facilitate its use in lab experiments.
合成方法
Dihydroxyisoquinoline can be synthesized through several methods, including the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the Skraup reaction. The Pictet-Spengler reaction involves the condensation of an amino acid and an aldehyde or ketone in the presence of an acid catalyst. The Bischler-Napieralski reaction involves the cyclization of a β-phenethylamine with a carboxylic acid derivative, such as an acid chloride or an anhydride. The Skraup reaction involves the condensation of aniline and a ketone in the presence of an oxidant and an acid catalyst.
科学研究应用
Dihydroxyisoquinoline has been found to have various applications in scientific research. It has been studied for its potential as an antioxidant, anti-inflammatory, and anticancer agent. It has also been investigated for its effects on the central nervous system, including its potential as a neuroprotective agent and its ability to modulate neurotransmitter release.
属性
IUPAC Name |
2-hydroxy-3,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9-8-4-2-1-3-7(8)5-6-10(9)12/h1-4,12H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBKBTMVISFSOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=CC=CC=C21)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-3,4-dihydroisoquinolin-1(2H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

